molecular formula C5H3FIN B038475 2-Fluoro-3-iodopyridine CAS No. 113975-22-7

2-Fluoro-3-iodopyridine

Cat. No.: B038475
CAS No.: 113975-22-7
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodopyridine is an organic compound with the molecular formula C₅H₃FIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of 2-fluoropyridine. For instance, 2-fluoropyridine can be treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions.

Another method involves the direct fluorination of 3-iodopyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, it can react with organometallic reagents in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form 2-fluoro-3-pyridyl iodide or reduction to yield 2-fluoropyridine.

    Cross-Coupling Reactions: It is a valuable intermediate in cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings, where it forms new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Heck Coupling: Involves palladium catalysts and alkenes, typically performed in the presence of a base such as triethylamine.

    Sonogashira Coupling: Utilizes palladium and copper catalysts with terminal alkynes in the presence of a base like diisopropylamine.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Heck Coupling: Forms substituted alkenes.

    Sonogashira Coupling: Yields alkynylated pyridines.

Scientific Research Applications

2-Fluoro-3-iodopyridine has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-fluoro-3-iodopyridine depends on its application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The fluorine atom, being highly electronegative, influences the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles.

In biological systems, the compound’s mechanism of action would depend on its specific target. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

2-Fluoro-3-iodopyridine can be compared with other halogenated pyridines:

    2-Fluoro-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine. It is less reactive in cross-coupling reactions due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.

    2-Fluoro-3-chloropyridine: Contains a chlorine atom instead of iodine. It is even less reactive than the brominated analogue.

    2-Fluoro-3-pyridyl iodide: An oxidized form of this compound, used in different synthetic applications.

The uniqueness of this compound lies in the combination of the highly reactive iodine atom and the electron-withdrawing fluorine atom, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDCAXVNBOLWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426560
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-22-7
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodopyridine
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Synthesis routes and methods

Procedure details

Prepared according to J. Org. Chem. 1993, 7832: A solution of lithium diisopropylamide was prepared by addition of n-BuLi (46.4 ml, 2.5 M in hexanes, 0.12 mol) to a solution of diisopropyl amine (15 ml, 0.12 mol) in of anhydrous THF (200 ml) at 0° C. After stirring for ten minutes the solution was cooled to −78° C. Using a syringe pump 2-fluoropyridine (10 ml, 0.12 mol) was added neat over 2 min. The reaction mixture was stirred for 4 h at this temperature. A white precipitate formed. A solution of iodine (29.5 gm, 0.12 mol) in of anhydrous THF (100 ml) was added over 40 min via syringe pump while the reaction was kept at −78° C. The reaction mixture changed from white to yellow and finally to orange in color during this addition. The reaction mixture is quenched at −78° C. by adding of water (5 ml) followed by carefully pouring the mixture into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The product was extracted into ether and the organic layer was washed with brine and then dried over Na2SO4 and evaporated in vacuo. The residue 22.2 gm (86%), which solidified, was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate to afford of the desired 2-fluoro-3-iodopyridine contaminated with 2-fluoro-4-iodopyridine (21 gm). 1H NMR (CDCl3, 400 MHz) δ 8.17 (m, 2H), 6.95 (m, 1H); APCl MS m/z 224 (M)+.
Quantity
46.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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